3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile
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Overview
Description
3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a phenylenebis(methyleneoxy) linkage between two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile typically involves the reaction of 1,4-bis(chloromethyl)benzene with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, such as enzymes or receptors, depending on its specific derivatives. These interactions can modulate biological pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate)
- 3,3’-[1,4-Phenylenebis(methylene)]bis(1-ethenyl-1H-imidazol-3-ium) dichloride
Uniqueness
3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile is unique due to its specific phenylenebis(methyleneoxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
61947-39-5 |
---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[4-[(3-cyanophenoxy)methyl]phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-12H,15-16H2 |
InChI Key |
QNSBBEMRUBJBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C#N)C#N |
Origin of Product |
United States |
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